1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Properties
Research has shown that certain compounds structurally related to "1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine" have significant anti-inflammatory properties. For instance, compounds designed and synthesized for their affinity toward the human histamine H4 receptor (H4R) were found to possess potent anti-inflammatory effects in vivo, as demonstrated in the carrageenan-induced paw edema model in rats (Smits et al., 2008).
Antibacterial and Antioxidant Activities
Novel derivatives related to the chemical structure of "this compound" have been synthesized and shown to exhibit promising antibacterial and antioxidant activities. For example, specific synthesized compounds have demonstrated encouraging antibacterial activity against various bacterial strains, as well as acting as antioxidants (Jayanna et al., 2013).
Targeting Gram-negative Pathogens
Derivatives of 8-hydroxyquinoline, a compound related to "this compound," have been identified as effective antibacterial agents targeting both intra- and extracellular Gram-negative pathogens. This includes potential inhibition of type III secretion (T3S) in Yersinia pseudotuberculosis and activity against Chlamydia trachomatis (Enquist et al., 2012).
Histamine H4 Receptor Inverse Agonists
Scaffold hopping exercises using pharmacophore modeling have led to the discovery of quinazoline-containing compounds as potent human histamine H4 receptor inverse agonists. These compounds also show considerable affinity for the human histamine H1 receptor, presenting a novel class of dual-action H1R/H4R ligands with potential anti-inflammatory properties in vivo (Smits et al., 2008).
properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-9-(4-methylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-25-6-8-26(9-7-25)22-17-12-19-20(30-11-10-29-19)13-18(17)24-14-21(22)31(27,28)16-4-2-15(23)3-5-16/h2-5,12-14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCJWEVSVOSMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.